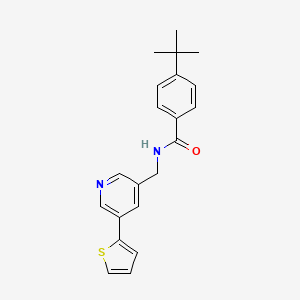

4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a tert-butyl group, a pyridine ring, and a thiophene ring. The tert-butyl group is a very common substituent in organic chemistry with the formula -C(CH3)3 .

Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyamides

Synthesis and Characterization of Aromatic Polyamides : New polyamides derived from aromatic diamines and dicarboxylic acids, including those with bulky tert-butyl groups, have been synthesized, offering insights into their solubility, thermal stability, and mechanical properties. Such polyamides show promise for applications requiring materials with specific thermal and solvent resistance properties (Liaw & Liaw, 1998).

Catalytic Systems and Anticancer Studies

Metal-free Catalytic Oxidation : A study on iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions suggests the potential for green chemistry applications. This method's mild and environmentally benign nature underscores the growing emphasis on sustainable chemical processes (Zhang et al., 2009).

Luminescent Materials

Pyridyl Substituted Benzamides with Aggregation Enhanced Emission : Research into 1,8-Naphthalimide derivatives connected to benzoic acid chloride and pyridine has revealed compounds with luminescent properties in both solution and solid states. These materials demonstrate aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, which could be valuable for developing new optical materials and sensors (Srivastava et al., 2017).

Drug Discovery and Anticholinesterase Activity

Anticholinesterase Activity of Thiophene Derivatives : The synthesis and study of tert-butyl and benzyl substituted thiophene derivatives for their anticholinesterase activity highlight the ongoing search for new therapeutic agents. Such compounds form the basis for further exploration in medicinal chemistry, especially in developing treatments for conditions like Alzheimer's disease (Pietsch et al., 2007).

Propiedades

IUPAC Name |

4-tert-butyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-21(2,3)18-8-6-16(7-9-18)20(24)23-13-15-11-17(14-22-12-15)19-5-4-10-25-19/h4-12,14H,13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAQULVUSQBWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692150.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2692157.png)

![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)

![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)

![9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2692167.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)